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Introduction: Tomato pomace, the primary byproduct of tomato processing, consists mainly of
skins, pulp, and seeds. This waste stream is a rich source of lycopene, a potent carotenoid
antioxidant renowned for its potential health benefits, including reducing the risk of certain
chronic diseases.[1] The valorization of tomato pomace through efficient lycopene extraction
presents a sustainable approach to producing high-value nutraceuticals and active
pharmaceutical ingredients. This document provides detailed application notes and
comparative protocols for various lycopene extraction techniques from tomato pomace.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as
desired yield, purity, operational cost, and environmental impact. Below is a summary of
guantitative data from various studies on prominent extraction techniques.

Table 1: Comparison of Lycopene Extraction Methods from Tomato Pomace
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Extraction Lycopene
Solvent/System  Key Parameters _ Reference
Method Yield/Recovery
Temp: 40°C;
Solvent Acetone:Ethyl ] ] 611.105 mg/100
) Time: 5 h; Ratio: [2][3]
Extraction (SE) Acetate (1:1) g
1:30 (w/v)
Hexane:Acetone
- 20.05 mg/100 g [1]
(1:1)
608.94 mg/kg
n-Hexane - [4]
(60.89 mg/100g)
- Temp: 60°C;
Supercritical
] N Pressure: 40 32.52 g/100g dry
Fluid (COz2) Supercritical CO2 ) ]
MPa; Particle material*
(SFE) .
Size: 0.30 mm
Temp: 80°C;
- Pressure: 4000
Supercritical CO2 ) 82.50% recovery  [6]
psi; CO2 Flow: 8
mL/min
Temp: 57°C;
N 28.64 mg/100 g
Supercritical CO2  Pressure: 40 [4]
) (93% recovery)
MPa; Time: 1.8 h
Power: 90W; Max. yield
Ultrasound- Hexane:Acetone: ] ] ]
) Time: 30 min; achieved under [71[8]
Assisted (UAE) Ethanol (2:1:1) ] N
Ratio: 35:1 (viw) these conditions
Temp: 65°C,;
Time: 20 min; 1536 pg/g (153.6
Ethanol ] Hfg ( [9]
Ratio: 72 mL/g; mg/100gq)
Amplitude: 65%
) Power: 400W,;
Microwave- ) )
Ethyl Acetate Time: 1 min; 13.59 mg/100 g [10][11]

Assisted (MAE)

Ratio: 1:20 (w/v)

n-Hexane

Power: 324W,

Time: 8.6 min;

27.25mg/100 g

[12]
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Ratio: 1:20 (w/v)

Pectinase/Cellula

Temp: 30°C; 8 to 18-fold
. se Pre-treatment . _ .
Enzyme-Assisted Time: 3.18 h; increase in
followed by [13][14]
(EAE) Enzyme Load: recovery vs.
Hexane
) 0.16 kg/kg untreated
Extraction

*Note: This reported yield is exceptionally high compared to other literature and may refer to
the concentration in the final oleoresin extract rather than the yield from the initial dry pomace.

Experimental Workflows & Protocols

This section provides detailed protocols for the primary methods of lycopene extraction.

Conventional Solvent Extraction (SE)

Solvent extraction is a well-established and highly efficient method for recovering non-polar
carotenoids like lycopene, with reported recovery rates of up to 96%.[2][3][15]
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Sample Preparation

Tomato Pomace

'

Drying
(e.g., Freeze-drying)

'

Grinding & Sieving
(e.g., 0.5 mm)

Extrdction

Mix Pomace with Solvent
(e.g., Acetone:Ethyl Acetate 1:1)
Ratio 1:30 w/v

l

Agitate at Controlled Temp
(e.g., 40°C for 5h)

Product Recovery

Filtration
(e.g., Whatman No. 1)

'

Solvent Evaporation
(Rotary Evaporator)

Lycopene-Rich Oleoresin
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Sample Preparation

SFE Process

Dried & Ground
Tomato Pomace
(e.g., 0.30 mm)

Load Pomace into
Extraction Vessel

Pump Liquid COz2

Pressurize & Heat CO:2
to Supercritical State
(e.g., 40 MPa, 60°C)

Pass SC-COz2 through

Pomace Bed

Separdtion & Recovery

Depressurize Extract
in Separator

Oleoresin

Precipitated Lycopene

Recycle Gaseous CO2
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Sample Preparation

Dried & Ground
Tomato Pomace

UltrasonichxtraCtion
Suspend Pomace in Solvent
(e.g., Ethanol)

Ratio 35:1 to 72:1

:

Insert Ultrasonic Probe
or place in Ultrasonic Bath

Apply Ultrasonic Power

(e.g., 90W for 30 min)
Control Temperature

Product Recovery

Centrifugation / Filtration

'

Solvent Evaporation
(Rotary Evaporator)

Lycopene-Rich Oleoresin
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Sample Preparation

Dried & Ground
Tomato Pomace

Enzymatic Hre-treatment

Resuspend Pomace
in Buffer (pH 5)

'

Add Enzymes
(Pectinase/Cellulase)

'

Incubate with Agitation
(e.g., 30-45°C for 3-4h)

'

Deactivate Enzymes
(Heat to 90°C)

Solvent Hxtraction

Perform Solvent Extraction

on Pre-treated Pomace
(e.g., using Hexane)

Separate & Evaporate Solvent

Lycopene-Rich Oleoresin

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Lycopene Extraction
from Tomato Pomace]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016060#lycopene-extraction-methods-from-tomato-
pomace]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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